2-(4-Cyanophenyl)-2'-iodoacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2-iodophenyl)-2-oxoethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-4-2-1-3-13(14)15(18)9-11-5-7-12(10-17)8-6-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEASFUZOGJQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642328 | |
| Record name | 4-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-41-3 | |
| Record name | 4-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Alpha Haloacetophenone Chemistry
1-(4-Cyanophenyl)-2-iodoethan-1-one belongs to the class of compounds known as alpha-haloacetophenones. These are acetophenone (B1666503) derivatives where a halogen atom is substituted at the alpha-carbon, the carbon atom adjacent to the carbonyl group. This structural arrangement imparts a unique reactivity to the molecule, making it a versatile intermediate in a multitude of chemical transformations.
The synthesis of alpha-haloacetophenones is typically achieved through the halogenation of the corresponding acetophenone. In the case of 1-(4-Cyanophenyl)-2-iodoethan-1-one, a plausible synthetic route involves the direct alpha-iodination of 4'-cyanoacetophenone. Various methods have been established for the alpha-iodination of ketones, often employing iodine in the presence of a catalyst or a mediating agent to facilitate the reaction. These methods are designed to be efficient and selective, yielding the desired alpha-iodo product.
The reactivity of alpha-haloacetophenones is characterized by the presence of two electrophilic sites: the carbonyl carbon and the alpha-carbon bearing the halogen. This dual reactivity allows them to participate in a wide array of reactions, including nucleophilic substitutions, eliminations, and the formation of heterocyclic compounds. The iodine atom in 1-(4-Cyanophenyl)-2-iodoethan-1-one, being a good leaving group, makes the alpha-carbon particularly susceptible to nucleophilic attack.
Significance of Cyanoaryl and Alpha Haloketone Motifs in Contemporary Organic Synthesis
The chemical architecture of 1-(4-Cyanophenyl)-2-iodoethan-1-one is significant due to the convergence of two important structural motifs: the cyanoaryl group and the alpha-haloketone functionality. Each of these components contributes to the compound's potential applications in various fields of chemical research.
The cyanoaryl motif , specifically the 4-cyanophenyl group, is a common feature in many functional materials and biologically active molecules. The cyano group (C≡N) is a strong electron-withdrawing group, which can influence the electronic properties of the molecule, affecting its reactivity and potential applications. In materials science, for instance, the presence of a cyano group can be crucial for the development of liquid crystals and other advanced materials. In medicinal chemistry, the cyano group is often incorporated into drug candidates to enhance their metabolic stability, binding affinity to biological targets, or to act as a key pharmacophore.
The alpha-haloketone motif is a highly versatile functional group in organic synthesis. nih.gov It serves as a key building block for the construction of a wide variety of organic compounds, particularly heterocyclic structures. nih.gov The dual electrophilic nature of the alpha-haloketone allows for sequential reactions, enabling the synthesis of complex molecular architectures from relatively simple starting materials. For example, alpha-haloketones are widely used in the Hantzsch thiazole (B1198619) synthesis and other cyclization reactions to form five- and six-membered rings containing nitrogen, sulfur, or oxygen atoms. nih.gov
The combination of these two motifs in 1-(4-Cyanophenyl)-2-iodoethan-1-one creates a molecule with a rich chemical profile, suggesting its utility as an intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and other areas of chemical research.
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Pathways and Transient Intermediates
A thorough search of chemical databases and scholarly articles reveals a significant gap in the understanding of the reaction pathways and transient intermediates involving 2-(4-Cyanophenyl)-2'-iodoacetophenone. While general principles can be applied, specific experimental or computational data for this compound is not available.
The carbon alpha to the carbonyl group in this compound is a primary site for nucleophilic attack due to the presence of the electron-withdrawing carbonyl group and the good leaving group ability of the iodide. However, no detailed studies specifically investigating these nucleophilic substitution reactions on this compound have been found. In analogous α-haloketones, the reaction with nucleophiles can proceed through an SN2 mechanism, leading to the displacement of the iodide. The reactivity in such reactions is known to be enhanced compared to corresponding alkyl halides due to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov
A proposed, though unverified, mechanism for nucleophilic attack at the alpha-carbon is presented in the table below.
| Step | Description | Intermediate |
| 1 | A nucleophile (Nu⁻) attacks the electrophilic α-carbon. | A trigonal bipyramidal transition state. |
| 2 | The carbon-iodine bond breaks, and the iodide ion departs. | The substituted product and the iodide ion. |
This table represents a generalized SN2 pathway and is not based on specific experimental data for this compound.
The differentiation between radical and ionic reaction pathways is a fundamental aspect of mechanistic chemistry. For this compound, reactions could potentially proceed through either pathway depending on the reaction conditions (e.g., presence of radical initiators, light, or single-electron transfer reagents). However, no studies have been published that specifically discriminate between these pathways for this compound.
Transition metal-catalyzed reactions, such as cross-coupling reactions, are powerful tools in organic synthesis. nih.govorganic-chemistry.org The iodo- and cyano-substituted aromatic rings in this compound make it a potential substrate for such transformations (e.g., Suzuki, Heck, or Sonogashira couplings). These reactions proceed via complex catalytic cycles typically involving oxidative addition, transmetalation, and reductive elimination steps. While the general mechanisms of these reactions are well-established, no specific studies have analyzed the catalytic cycle for transformations involving this compound.
A hypothetical catalytic cycle for a Suzuki coupling reaction involving the iodophenyl moiety is outlined below.
| Stage | Process |
| Oxidative Addition | Pd(0) catalyst inserts into the carbon-iodine bond. |
| Transmetalation | The organic group from an organoboron reagent is transferred to the palladium center. |
| Reductive Elimination | The two organic fragments are coupled, and the Pd(0) catalyst is regenerated. |
This table illustrates a generalized Suzuki coupling cycle and is not based on specific experimental data for this compound.
Stereochemical Control and Stereoselectivity in Reactions
The alpha-carbon of this compound is a prochiral center. Reactions at this position, such as nucleophilic substitution or reduction of the ketone, can lead to the formation of a new stereocenter. Achieving stereochemical control in such reactions is a significant goal in organic synthesis. Stereoselective reactions favor the formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org However, there are no published studies on the stereochemical control or stereoselectivity in reactions involving this compound.
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies are crucial for understanding reaction mechanisms and identifying rate-limiting steps. Such studies would provide valuable insights into the factors influencing the reactivity of this compound. A search of the scientific literature did not yield any kinetic data or determination of rate-limiting steps for reactions involving this compound.
Influence of Solvent Systems and Reaction Conditions on Mechanism
The choice of solvent and reaction conditions can profoundly influence the reaction mechanism, rate, and selectivity. For instance, polar aprotic solvents might favor SN2 reactions at the alpha-carbon, while non-polar solvents might be more suitable for radical reactions. However, no systematic studies on the influence of solvent systems or reaction conditions on the mechanistic pathways of this compound have been reported.
Advanced Spectroscopic Characterization for Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Electronic Analyses
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2-(4-Cyanophenyl)-2'-iodoacetophenone, both ¹H and ¹³C NMR would provide critical data on the molecular framework.
¹H NMR spectroscopy would reveal the number of unique proton environments, their chemical shifts, and their coupling patterns (multiplicity and coupling constants). This information is vital for confirming the connectivity of the aromatic rings and the methylene (B1212753) bridge. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the cyano group and the iodine atom, as well as the carbonyl group. Analysis of these shifts can provide insights into the electronic distribution within the molecule. Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals, respectively.
¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. The chemical shifts of the carbonyl carbon, the cyano carbon, and the carbons of the two aromatic rings would be characteristic. The position of the iodine-bearing carbon would be particularly notable due to the heavy atom effect.
Conformational analysis of this compound could be investigated using Nuclear Overhauser Effect (NOE) based experiments (e.g., NOESY or ROESY). These experiments can detect through-space interactions between protons that are close in proximity, providing valuable information about the preferred spatial arrangement of the two aromatic rings relative to each other. This is crucial for understanding the molecule's three-dimensional shape, which can influence its reactivity and biological interactions.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (Cyanophenyl) | 7.5 - 7.8 | 129 - 133 |
| Aromatic CH (Iodophenyl) | 7.0 - 7.9 | 128 - 140 |
| Methylene CH₂ | 4.3 - 4.6 | 45 - 50 |
| Carbonyl C=O | - | 190 - 195 |
| Cyano C≡N | - | 118 - 120 |
| Carbon-Iodo C-I | - | 90 - 95 |
Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. A strong absorption peak around 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration. The presence of the cyano group (C≡N) would be confirmed by a sharp, medium-intensity band in the region of 2220-2240 cm⁻¹. The aromatic C-H and C=C stretching vibrations would appear in their respective characteristic regions.
IR spectroscopy is also an invaluable tool for reaction monitoring . For instance, in a reaction involving the transformation of the carbonyl or cyano group, the disappearance of their characteristic IR bands and the appearance of new bands corresponding to the product's functional groups would allow for real-time tracking of the reaction's progress.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic rings and the carbonyl group in this compound are chromophores that absorb UV light. The UV-Vis spectrum would likely show multiple absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the electronic environment and conjugation within the molecule. Studying the UV-Vis spectrum can offer insights into the electronic structure and the extent of electronic communication between the two aromatic systems. Changes in the UV-Vis spectrum during a reaction can also be used for kinetic studies and to monitor the formation of intermediates or products that have different chromophores.
Data Table: Characteristic Spectroscopic Data
| Spectroscopic Technique | Key Functional Group/Transition | Expected Wavenumber/Wavelength |
| IR Spectroscopy | Carbonyl (C=O) Stretch | 1680 - 1700 cm⁻¹ |
| IR Spectroscopy | Cyano (C≡N) Stretch | 2220 - 2240 cm⁻¹ |
| UV-Vis Spectroscopy | π→π* Transitions (Aromatic) | 200 - 300 nm |
| UV-Vis Spectroscopy | n→π* Transition (Carbonyl) | 300 - 350 nm |
Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₅H₁₀INO).
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Characteristic fragmentation pathways might involve the cleavage of the bond between the carbonyl group and the methylene bridge, or the loss of the iodine atom or the cyano group. Analyzing these fragments helps to piece together the structure of the parent molecule.
In the context of mechanistic studies, MS is exceptionally powerful for the identification of reaction intermediates and products . By analyzing the mass spectra of samples taken at different time points during a reaction, it is possible to identify transient intermediates that may not be isolable. This provides direct evidence for proposed reaction mechanisms. For example, in a nucleophilic substitution reaction at the carbon bearing the iodine, MS could detect the mass of the substituted product.
X-ray Crystallography for Solid-State Structural Elucidation of Key Intermediates
While NMR provides information about the structure in solution, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. Obtaining a single crystal of this compound or a key reaction intermediate suitable for X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles.
This detailed structural information is invaluable for understanding the molecule's conformation without the influence of solvent effects. It can reveal subtle steric and electronic interactions that govern the molecule's shape. For instance, the crystal structure would definitively show the relative orientation of the cyanophenyl and iodophenyl rings, providing experimental validation for the conformational preferences suggested by NMR studies.
The solid-state packing of the molecules in the crystal lattice, also revealed by X-ray crystallography, can provide insights into intermolecular interactions such as hydrogen bonding (if applicable in derivatives) and π-π stacking, which can influence the material's physical properties. For key reaction intermediates, obtaining a crystal structure can provide incontrovertible proof of their existence and structure, solidifying the understanding of the reaction mechanism.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for investigating the electronic properties of molecules. For many organic compounds, including various chalcones and acetophenone (B1666503) derivatives, DFT has been successfully applied to understand their structure and reactivity. However, specific DFT studies on 2-(4-Cyanophenyl)-2'-iodoacetophenone are not found in the searched scientific literature. The following sections outline the type of analyses that would be conducted in such a study.
Geometry Optimization and Electronic Structure Analysis
A fundamental step in computational analysis is geometry optimization. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface. This process yields key structural parameters like bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing cyano group and the bulky, electron-rich iodo-substituted phenyl ring.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Character)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. Analysis for this compound would involve calculating the energies of the HOMO and LUMO and determining their spatial distribution. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a smaller gap generally implies higher reactivity. The analysis would likely show the HOMO localized on the iodo-acetophenone moiety, while the LUMO might be concentrated around the cyanophenyl group, indicating the sites for nucleophilic and electrophilic attack, respectively.
Interactive Table: Hypothetical Frontier Molecular Orbital Data
Since specific experimental or calculated data for this compound is unavailable, the following table illustrates how such data would typically be presented. The values are for demonstration purposes only.
| Parameter | Calculated Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO; indicates chemical reactivity and stability. |
Potential Energy Surface Mapping and Transition State Characterization
Mapping the potential energy surface (PES) allows for the exploration of reaction pathways and the identification of transition states. For a molecule like this compound, this could be used to study conformational changes, such as rotation around the single bonds connecting the carbonyl group to the phenyl rings. Characterizing the transition states for these processes would provide the energy barriers for interconversion between different conformers. This analysis is vital for understanding the molecule's flexibility and the feasibility of different reaction mechanisms.
Reactivity Descriptor Analysis (e.g., Molecular Electrostatic Potential, Global Chemical Reactivity Descriptors)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the cyano group and the oxygen of the carbonyl group, identifying them as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, quantify aspects of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Calculating these descriptors provides a quantitative measure of the molecule's stability and reactivity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with other molecules, such as solvents or biological macromolecules. An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal its dynamic conformational landscape and how it interacts with the solvent molecules through various intermolecular forces. If this compound were being studied as a potential enzyme inhibitor, MD simulations could be used to model its binding to the active site, providing insights into the stability of the complex and the key interacting residues.
Advanced Modeling of Catalytic Cycles and Ligand Effects
Should this compound be involved as a ligand in a metal-catalyzed reaction or as a catalyst itself, advanced computational modeling would be necessary. These studies would involve calculating the full catalytic cycle using DFT to determine the energies of all intermediates and transition states. This allows for the elucidation of the reaction mechanism and the rate-determining step. Such models can also predict how modifications to the ligand structure—for instance, changing the substituents on the phenyl rings—would affect the catalytic efficiency and selectivity. Currently, no such modeling studies have been reported for this specific compound.
Prediction of Non-Linear Optical Properties
The advancement of computational chemistry provides a powerful avenue for the theoretical prediction and analysis of the non-linear optical (NLO) properties of novel organic molecules. For the compound This compound , while specific experimental data is not available in the public domain, its NLO properties can be robustly predicted using quantum chemical calculations. Such studies are critical for screening potential candidates for applications in photonics and optoelectronics, such as optical switching and data storage. researchgate.netrsc.orgnih.gov
Theoretical investigations into the NLO response of organic molecules typically employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). researchgate.netrsc.orgscielo.org.mx These methods are well-established for calculating the electronic structure and properties of molecules, providing a balance between computational cost and accuracy. researchgate.net For a molecule like This compound , a functional such as CAM-B3LYP would be suitable, as it is specifically designed to handle long-range charge-transfer excitations, which are crucial for NLO phenomena. rsc.orgresearchgate.net A comprehensive analysis would typically utilize a split-valence basis set with polarization and diffuse functions, for instance, 6-311++G(d,p), to accurately describe the electron distribution, particularly for the iodine atom and the delocalized π-system. nih.govfrontiersin.org
The key parameters derived from these calculations to quantify the NLO response are the dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. researchgate.netnih.govfrontiersin.org The first hyperpolarizability (β) is particularly significant as it is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). researchgate.net
The structure of This compound features a donor-π-acceptor (D-π-A) like framework, which is a common motif in high-performance NLO materials. In this case, the iodophenyl group can act as an electron donor, the cyanophenyl group as a strong electron acceptor, and the carbonyl-methylene bridge as the π-conjugated system. Intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon excitation is the fundamental origin of the large NLO response in such molecules. scielo.org.mx DFT calculations can elucidate the nature of this ICT by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A small HOMO-LUMO energy gap is generally indicative of higher polarizability and, consequently, a more significant NLO response. nih.gov
While no specific research findings for This compound have been published, theoretical calculations would yield data similar to that presented in the illustrative tables below. These tables are based on typical outputs from DFT calculations for analogous organic compounds and are provided for exemplary purposes.
Table 1: Hypothetical Calculated Electronic Properties of this compound
This table is for illustrative purposes only. The values are representative of what a DFT calculation might yield and are not based on published experimental or computational results for this specific molecule.
| Parameter | Value | Unit |
| HOMO Energy | -6.50 | eV |
| LUMO Energy | -2.45 | eV |
| HOMO-LUMO Gap (ΔE) | 4.05 | eV |
| Dipole Moment (μ) | 5.8 | Debye |
Table 2: Hypothetical Predicted Non-Linear Optical Properties of this compound
This table is for illustrative purposes only. The values are representative of what a DFT/TD-DFT calculation might predict and are not based on published research for this specific molecule. The values for urea (B33335) are often used as a reference in computational studies. researchgate.net
| Property | Component | This compound (a.u.) | Urea (a.u.) |
| Linear Polarizability (α) | αxx | 350 | - |
| αyy | 200 | - | |
| αzz | 150 | - | |
| αtotal | 233.3 | 32.8 | |
| First Hyperpolarizability (β) | βx | 1200 | - |
| βy | -50 | - | |
| βz | 25 | - | |
| βtotal | 1201.5 | 44.7 |
The predicted values in these hypothetical tables would suggest that This compound possesses a significantly larger first hyperpolarizability (β) compared to the standard reference material, urea. This enhanced NLO response would be attributed to the extended π-conjugation and the strong intramolecular charge transfer characteristics conferred by the cyanophenyl and iodophenyl substituents. scielo.org.mxresearchgate.net Further computational analysis, such as Natural Bond Orbital (NBO) analysis, could provide deeper insights into the specific donor-acceptor interactions and their contribution to the hyperpolarizability.
Applications in Advanced Organic Synthesis and Material Science Research
Utilization as Versatile Synthons for the Construction of Complex Molecular Architectures
2-(4-Cyanophenyl)-2'-iodoacetophenone serves as a highly useful synthon, or building block, for the creation of complex molecular structures. The reactivity of the α-haloketone moiety, combined with the functionalities of the cyanophenyl and iodo-substituted rings, allows for a variety of chemical transformations.
The presence of the iodine atom on one of the phenyl rings allows for its participation in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of elaborate molecular scaffolds. For instance, the iodo-group can be substituted with various organic moieties to extend the molecular structure in a controlled manner.
Furthermore, the ketone and the adjacent methylene (B1212753) group (activated by the carbonyl) are reactive sites for a wide range of classical organic reactions. These include aldol (B89426) condensations, Knoevenagel condensations, and the formation of imines and enamines. These reactions, in concert with the reactivity of the iodo- and cyano-groups, provide a powerful toolkit for the synthesis of complex, polyfunctional molecules that may not be easily accessible through other synthetic routes. The related compound, 2'-Iodoacetophenone, is known to be a precursor for the synthesis of indene (B144670) derivatives and di-(o-acetylphenyl)acetylene, highlighting the synthetic potential of this class of compounds.
Precursors for the Synthesis of Diverse Heterocyclic Compound Libraries
A significant application of this compound lies in its role as a precursor for the synthesis of diverse libraries of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the development of efficient routes to novel heterocyclic scaffolds is of paramount importance.
The α-iodoacetophenone core is particularly well-suited for the Hantzsch thiazole (B1198619) synthesis and related reactions. For example, a closely related analogue, α-bromo-4-cyanoacetophenone, has been effectively used in the single-step synthesis of 4-cyanophenyl-2-hydrazinylthiazole libraries. nih.govrsc.orgworktribe.com In this type of reaction, the α-haloketone is condensed with a thiourea (B124793) or thiosemicarbazone derivative to form the thiazole ring. The resulting 4-(4-cyanophenyl)-substituted thiazoles have shown significant potential as anticancer agents. nih.govrsc.orgworktribe.comresearchgate.net Given the similar reactivity of α-iodo- and α-bromo-ketones, this compound is an excellent candidate for such syntheses, providing access to a wide array of substituted thiazoles and other five-membered heterocycles.
The general scheme for the synthesis of 4-(4-cyanophenyl)thiazoles using an α-haloacetophenone is depicted below:
Reaction Scheme for Thiazole Synthesis
| Reactants | Conditions | Product |
|---|---|---|
| 2-(4-Cyanophenyl)-2'-haloacetophenone + Substituted Thiosemicarbazone | Reflux in Ethanol | 2-(Substituted hydrazinyl)-4-(4-cyanophenyl)thiazole |
This strategy allows for the rapid generation of a library of compounds by varying the substituent on the thiosemicarbazone, leading to diverse structures for biological screening.
Development of Functional Materials and Chemical Probes
The structural features of this compound make it an interesting candidate for the development of functional materials and chemical probes. The cyanophenyl group, in particular, is a well-known fluorophore, and its incorporation into larger molecular systems can impart fluorescent properties.
Fluorescent chemical probes are powerful tools in chemical biology for the visualization and detection of biological molecules and processes. nih.govnih.govrsc.orgmdpi.comresearchgate.net The design of such probes often relies on the modulation of the electronic properties of a fluorophore upon interaction with a specific analyte. nih.gov The reactivity of the ketone and iodo-substituent in this compound allows for the attachment of recognition moieties that can selectively bind to target molecules, such as enzymes or specific ions. Upon binding, a conformational change or electronic perturbation could alter the fluorescence of the cyanophenyl group, providing a detectable signal.
In the realm of material science, the ability of this compound to participate in polymerization reactions, either through the iodo-group (e.g., in transition metal-catalyzed polymerizations) or through reactions involving the ketone, opens up possibilities for the creation of functional polymers. These polymers could possess interesting optical or electronic properties due to the incorporation of the cyanophenyl moiety. For instance, a related compound, 2-Hydroxy-4-Iodo-Acetophenone, is utilized in the production of dyes and pigments, suggesting the potential for chromophoric and emissive materials derived from iodoacetophenones.
Design of Novel Scaffolds for Chemical Biology Research
The design and synthesis of novel molecular scaffolds are central to chemical biology research, particularly in the quest for new therapeutic agents. This compound provides a versatile platform for the construction of such scaffolds, especially in the context of anticancer drug discovery.
As demonstrated by the synthesis of 4-cyanophenyl-substituted thiazol-2-ylhydrazones from the analogous bromo-compound, this class of precursors can lead to potent and selective anticancer agents. nih.govrsc.orgworktribe.comresearchgate.net These thiazole derivatives have shown significant efficacy against various cancer cell lines, including HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer). nih.govrsc.orgresearchgate.net The mode of action for some of these compounds has been shown to be the induction of cancer cell death via caspase-dependent apoptosis. nih.govrsc.orgresearchgate.net
The following table summarizes the anticancer activity of some exemplary 4-cyanophenyl-substituted thiazol-2-ylhydrazones, which can be synthesized from precursors like this compound.
Anticancer Activity of 4-Cyanophenyl-Substituted Thiazol-2-ylhydrazones
| Compound | Target Cancer Cell Line | GI₅₀ (μM) | Reference |
|---|---|---|---|
| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 | 1.0 ± 0.1 | nih.govrsc.org |
| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 | 1.7 ± 0.3 | nih.govrsc.org |
| (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.6 ± 0.2 | nih.govrsc.org |
| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.1 ± 0.5 | nih.govrsc.org |
| 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.5 ± 0.8 | nih.govrsc.org |
The ability to readily synthesize a library of these compounds allows for the exploration of structure-activity relationships (SAR), which is crucial for the rational design of more potent and selective enzyme inhibitors or receptor ligands. nih.govmdpi.com The core scaffold provided by this compound is thus a valuable starting point for the development of new chemical tools and potential therapeutics in chemical biology.
Emerging Research Areas and Future Perspectives
Integration of Green Chemistry Principles in Synthesis and Application
The application of green chemistry is pivotal in modern chemical manufacturing, aiming to reduce or eliminate hazardous substances through deliberate design. mun.ca For a compound like 2-(4-Cyanophenyl)-2'-iodoacetophenone, this involves a holistic rethinking of its lifecycle, from the choice of starting materials to the final product's application and degradation. nih.gov
Green chemistry emphasizes the use of less hazardous substances, renewable feedstocks, and efficient reaction processes to minimize waste and energy consumption. jddhs.com A key focus is the reduction or replacement of traditional organic solvents, which contribute significantly to pollution through volatile organic compound (VOC) emissions. jddhs.com Future syntheses of this compound could prioritize solvent-free reaction conditions or the use of benign alternatives like water or supercritical fluids. mun.canih.gov
Another core principle is atom economy, which maximizes the incorporation of all materials used in the process into the final product. researchgate.net Synthetic routes would be redesigned to avoid leaving behind unused molecules, such as in the case of using acetic anhydride (B1165640) where one molecule of acetic acid is wasted. researchgate.net This approach not only minimizes waste but also aligns with economic benefits like reduced costs and increased efficiency. jddhs.com The development of molecules designed to break down into non-toxic byproducts after use is also a critical aspect of green chemistry that could be applied to derivatives of this compound. jddhs.com
Table 1: Application of Green Chemistry Principles
| Principle | Application to this compound Synthesis |
|---|---|
| Waste Prevention | Redesigning synthesis routes to minimize byproducts. |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. researchgate.net |
| Less Hazardous Synthesis | Using and generating substances with minimal toxicity. jddhs.com |
| Safer Solvents & Auxiliaries | Eliminating or replacing hazardous solvents with greener alternatives like water. nih.govjddhs.com |
| Catalysis | Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. jddhs.com |
Development of Novel and Sustainable Catalytic Systems for Transformations
Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations with reduced energy consumption. jddhs.com For the synthesis of diaryl ketones like this compound, which often involves C-C bond formation, advancements in catalysis are crucial. Traditional methods, such as Stille couplings, may use palladium-on-carbon catalysts with co-catalysts like copper(I) iodide and additives like triphenylarsine. orgsyn.org
Future research is focused on developing more sustainable catalytic systems. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly promising. jddhs.com These catalysts, often involving metals on solid supports, can be easily separated from the reaction mixture by filtration and reused, which minimizes waste and catalyst loss. jddhs.com
Biocatalysis, the use of enzymes to catalyze reactions, represents another frontier. Lipase-catalyzed reactions, for example, can be performed in alternative solvents like ionic liquids, offering high selectivity and milder reaction conditions. mun.ca The development of nano-catalysts, which can be manufactured without chemical solvents, also aligns with green chemistry principles and can be used to reduce energy consumption in industrial chemical reactions. ejcmpr.com
Exploration of Flow Chemistry and Automated Synthesis Techniques
Flow chemistry, or continuous-flow synthesis, is revolutionizing chemical production by moving away from traditional batch processing. atomfair.com In this technique, reactants are pumped through a network of reactors and mixers, allowing for real-time optimization of parameters like temperature and pressure. atomfair.com This method offers enhanced safety due to smaller reaction volumes and improved reproducibility through automated control. atomfair.com
The integration of flow chemistry with automation and robotics can lead to self-optimizing platforms that use artificial intelligence and machine learning to screen reaction conditions and adapt to unexpected outcomes. atomfair.comrsc.org Such systems can accelerate the synthesis of complex molecules, like active pharmaceutical ingredients (APIs), reducing production times from weeks to days. atomfair.commit.edu For a molecule like this compound, a multi-step synthesis could be telescoped into a single, continuous process, avoiding the isolation of reactive intermediates. mit.edu This approach has been successfully used to synthesize various pharmaceutical compounds with high efficiency. nih.gov The recipes for these syntheses can be stored as digital files, allowing for rapid and efficient production of new and known target compounds. rsc.org
Table 2: Comparison of Batch vs. Flow Chemistry
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Process Type | Discrete, fixed-volume reactions | Continuous pumping through reactors atomfair.com |
| Optimization | Labor-intensive, slow | Real-time, dynamic adjustment atomfair.com |
| Safety | Higher risk with large volumes | Enhanced safety with small volumes atomfair.com |
| Scalability | Often requires process redesign | More straightforward scaling |
| Reproducibility | Prone to human error | High, due to automated control atomfair.com |
Advanced Computational Methodologies for Predictive Chemical Research
Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions and designing novel synthetic routes. Computer-Aided Synthesis Planning (CASP) employs machine learning to suggest synthetic pathways to target molecules. mit.edu These in silico predictions can then be validated experimentally, guiding the development of efficient and telescoped flow chemistry processes. mit.edu
Methods like Density Functional Theory (DFT) calculations are used to understand reaction mechanisms and predict the properties of molecules. researchgate.net For complex natural products, computer-assisted structure elucidation (CASE) systems utilize 2D NMR data to determine molecular structures. nih.gov Furthermore, advanced computational approaches, such as fuzzy logic and machine learning algorithms, are being developed to analyze complex datasets and improve predictive modeling in chemical and clinical research. mdpi.com These methodologies can be applied to predict the reactivity, biological activity, and other properties of this compound and its derivatives, accelerating the discovery of new applications. cymitquimica.comnih.gov Fragment-based drug discovery, guided by computational screening and analysis, is another area where these techniques can identify potent bioactive molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Cyanophenyl)-2'-iodoacetophenone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, α-bromo-4-cyanoacetophenone derivatives react with thiosemicarbazones under mild conditions (room temperature, ethanol solvent) to form thiazole derivatives . Optimizing reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (25–60°C), and catalyst use (e.g., Cu(II) complexes) can improve yields. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts like unreacted starting materials or over-halogenated derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The cyano group (C≡N) at the 4-position of the phenyl ring causes deshielding of adjacent protons (δ ~7.6–8.0 ppm for aromatic H). The iodo substituent’s heavy atom effect broadens signals for nearby protons .
- IR : Strong absorption at ~2220 cm⁻¹ confirms the C≡N stretch, while the carbonyl (C=O) appears at ~1680–1700 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 323 (C₁₅H₉INO) with characteristic fragmentation patterns (e.g., loss of I or CO groups) .
Advanced Research Questions
Q. How do electronic effects of the cyano and iodo substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing cyano group activates the phenyl ring toward nucleophilic substitution, while the bulky iodine atom may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can predict reactive sites by analyzing partial charges. Experimentally, replacing iodine with lighter halogens (Br/Cl) in analogous structures (e.g., 5-fluoro-2-iodoacetophenone derivatives) improves reaction kinetics .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures homogeneity. Differential Scanning Calorimetry (DSC) can identify polymorphs, while single-crystal X-ray diffraction provides definitive structural validation .
Q. What strategies mitigate byproduct formation during derivatization (e.g., thiazole synthesis)?
- Methodological Answer : Byproducts like dimerized intermediates or over-oxidized species can be minimized by:
- Strict stoichiometric control (e.g., 1:1 molar ratio of α-bromo-4-cyanoacetophenone to thiosemicarbazones).
- Using inert atmospheres (N₂/Ar) to prevent oxidation of iodine or cyano groups.
- Adding radical inhibitors (e.g., BHT) in free-radical-prone reactions .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The iodine atom makes the compound light-sensitive. Storage in amber glass vials at –20°C under nitrogen is recommended. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products (e.g., dehalogenation or hydrolysis of the cyano group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
